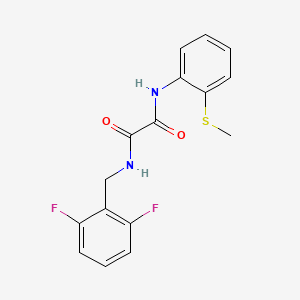

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as Difluorobenzyl Oxalamide (DBO), is a chemical compound that has been extensively studied for its potential use in scientific research. DBO is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the development and progression of many types of cancer, making DBO a promising candidate for the development of new cancer therapies.

Wissenschaftliche Forschungsanwendungen

Novel Insecticide Class

Flubendiamide represents a new class of insecticides with a unique structure that demonstrates exceptional activity against lepidopterous pests, including strains resistant to existing insecticides. Its mode of action is distinct from that of commercial insecticides, making it a promising agent for integrated pest management programs due to its safety for non-target organisms (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

Research on analogs of 4-nitrobenzylthioinosine, an inhibitor of the nucleoside transport protein ENT1, has led to compounds with improved affinity for ENT1 by substituting the ribose moiety with substituted benzyl groups. This modification resulted in compounds with lower polarity and potential for oral absorption and CNS penetration, demonstrating the versatility of benzyl substitutions in medicinal chemistry (Tromp et al., 2004).

Oxidative α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis presents a method for direct C-F bond formation at the α position. This advancement addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Li et al., 2014).

Amide Formation Techniques

Innovative methods for amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids offer new pathways for synthesizing benzeneacetamide derivatives. These processes highlight the potential for creating functionalized amides in organic synthesis (Ju et al., 2011).

Pyrimidine Derivatives for Larvicidal Activity

A study on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrates their significant larvicidal activity, highlighting the role of specific substituents on benzyl rings in enhancing biological activity against larvae (Gorle et al., 2016).

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c1-23-14-8-3-2-7-13(14)20-16(22)15(21)19-9-10-11(17)5-4-6-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWSODILAAQJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)